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Compound of Interest

Compound Name: 2'-Fluoro-5'"-iodoacetophenone
CAS No.: 1159512-66-9
Cat. No.: B1440333
Get Quote
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A Guide to Physicochemical Properties and Synthetic
Utility

Executive Summary: The "Bifunctional” Scaffold
2'-Fluoro-5'-iodoacetophenone serves as a high-value "bifunctional” electrophile in medicinal

chemistry. Its utility stems from the orthogonal reactivity of its substituents:

* The lodine (C5'): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid carbon-heteroatom bond
formation para to the fluorine.

e The Ketone (C1): A classic electrophile for nucleophilic addition, reduction (to chiral
alcohols), or reductive amination.

e The Fluorine (C2'): Provides metabolic stability (blocking P450 oxidation sites) and induces
specific electronic dipoles that influence protein-ligand binding.
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This molecule is frequently employed in the "hit-to-lead" optimization phase of drug discovery,

particularly for kinase inhibitors where the 2,5-disubstituted benzene core is a common

pharmacophore.

Chemical Identity & Physical Properties Matrix[1][2]

[3][4][5][6]

The following data aggregates experimental values from vendor certificates of analysis (CoA)

and predictive modeling where primary literature is sparse.

Identity
Parameter Detail
IUPAC Name 1-(2-Fluoro-5-iodophenyl)ethanone

CAS Registry Number

1159512-66-9

Molecular Formula CsHsFIO

Molecular Weight 264.04 g/mol

SMILES CC(=0)C1=C(F)C=CC(l)=C1

InChl Key PAAFYGBEQFBNDA-UHFFFAOYSA-N

Physical Constants

Property Value Source/Note

Appearance ;);‘Ifi—;/vhite to beige crystalline Experimental (Apollo Scientific)
Melting Point 46.0 - 46.5 °C Experimental [1]

Boiling Point ~269 °C (at 760 mmHg) Predicted (ACD/Labs)

Density ~1.88 g/cm3 Predicted

Solubility DCM, EtOAc, THF, DMSO Lipophilic; Insoluble in water
Flash Point >110 °C Safety Data
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Technical Insight: The relatively low melting point (46°C) requires careful handling during rotary
evaporation. If the water bath is set >50°C, the product may melt into an oil, complicating
crystallization. It is recommended to keep bath temperatures <40°C during solvent removal.

Structural Reactivity & Electronic Analysis

To understand how to use this molecule, one must visualize the electronic push-pull forces on
the benzene ring.

e C5-lodine (The "Soft" Spot): The C-I bond is weak and electron-rich. The electron-
withdrawing acetyl group (meta) and fluorine (para) make this iodine exceptionally prone to
oxidative addition by Pd(0) species.

o C1-Ketone (The "Hard" Spot): The carbonyl carbon is activated by the electron-withdrawing
fluorine at the ortho position, making it slightly more electrophilic than unsubstituted
acetophenone.

Graphviz Diagram: Electronic Activation Map
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Figure 1: Functional group analysis showing the orthogonal reactivity sites. The C5-lodine is
the primary handle for skeletal construction.

Synthetic Utility: The "Self-Validating" Protocol
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A common error in handling this compound is subjecting it to harsh basic conditions (e.g.,
refluxing KOH) which can lead to haloform-type cleavage of the acetyl group or hydrolysis of
the fluoride.

The following protocol describes a Suzuki-Miyaura Coupling at the C5 position. This workflow is
designed to be robust, preserving the ketone and fluorine moieties.

Experimental Protocol: C5-Arylation via Suzuki Coupling

Objective: Selective coupling of phenylboronic acid to the C5-position of 2'-fluoro-5'-
iodoacetophenone.

Reagents:

Substrate: 2'-Fluoro-5'-iodoacetophenone (1.0 eq)

Partner: Phenylboronic acid (1.2 eq)

Catalyst: Pd(dppf)Clz-CH2Clz (3 mol%) — Chosen for resistance to air and high turnover.

Base: K2COs (2.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Ensures solubility of inorganic base and organic
substrate.

Step-by-Step Methodology:

* Inert Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool
under a stream of Argon or Nitrogen.

e Charging: Add the acetophenone (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2
mmol), and K2COs (276 mg, 2.0 mmol).

» Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with
Argon for 10 minutes.

o Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.
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o Catalyst Addition: Quickly add Pd(dppf)Clz (25 mg, 0.03 mmol) and seal the flask with a
septum.

e Reaction: Heat to 80 °C for 4—6 hours.

o Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should
disappear; the product will be more polar (Rf ~0.4) or fluorescent.

e Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL)
followed by brine (10 mL).

 Purification: Dry organic layer over Naz2SOa, filter, and concentrate. Purify via flash column
chromatography (0-10% EtOAc in Hexanes).

Workflow Logic Diagram
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Start: 2'-Fluoro-5'-iodoacetophenone

Step 1: Solvent Sparging (Ar)
Removes O2 to protect Pd(0)

Step 2: Catalyst Addition
Pd(dppf)CI2

Step 3: Heating (80°C, 4h)
Oxidative Addition -> Transmetallation -> Reductive Elimination

Checkpoint: TLC Analysis
Disappearance of lodine SM

(Workup: Extraction (EtOAc/\NaterD

Click to download full resolution via product page

Figure 2: Logical flow of the Suzuki coupling protocol, emphasizing the critical degassing step.

Handling, Stability & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard
precautions for halogenated acetophenones (lachrymators).

¢ Signal Word:WARNING
e Hazard Statements:

o H315: Causes skin irritation.[1]
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o H319: Causes serious eye irritation.[2]

o H335: May cause respiratory irritation.

o Storage:
o Light Sensitive: The C-I bond can undergo homolysis under UV light. Store in amber vials.

o Temperature: Ambient (15-25°C) is generally acceptable, but 2—-8°C is preferred for long-
term storage to prevent slow discoloration (iodine liberation).

o Incompatibility: Strong oxidizing agents, strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Chemo-Structural Profiling of 2'-Fluoro-5'-
iodoacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1440333/docs#chemo-structural-profiling-of-2-fluoro-
5-iodoacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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